Significant Reduction in Base-Catalyzed Succinimide Side-Reaction Compared to Benzyl Ester
A fundamental study in solid-phase peptide synthesis demonstrated that the cyclopentyl ester (introduced by CP-OSu) is significantly less prone to base-catalyzed succinimide formation than the commonly used benzyl ester. This side reaction is a major source of impurity and yield loss in the synthesis of peptides containing aspartic acid residues, particularly in problematic Asp-Gly sequences [1].
| Evidence Dimension | Rate of base-catalyzed succinimide formation |
|---|---|
| Target Compound Data | Notably less susceptible to succinimide formation |
| Comparator Or Baseline | Benzyl ester protection (Cbz) |
| Quantified Difference | Significantly reduced (qualitative, but with demonstrated significant consequences for large peptide synthesis) |
| Conditions | Solid-phase synthesis of aspartyl peptides (H-Ala-Asp-Gly-Phe-OH and H-Ala-Asp-Leu-Phe-OH) treated with tertiary amine |
Why This Matters
Using CP-OSu minimizes a major peptide synthesis impurity, leading to higher crude purities and simpler purification, which is critical for the successful synthesis of large, complex peptides.
- [1] Blake, J. (1979). Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 13(4), 418-425. View Source
